molecular formula C9H8BrF3O2 B8149274 [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol

[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol

Cat. No.: B8149274
M. Wt: 285.06 g/mol
InChI Key: IILQBYNHKLHXRQ-UHFFFAOYSA-N
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Description

[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol is an organic compound characterized by the presence of a bromine atom, a trifluoroethoxy group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol typically involves the following steps:

    Trifluoroethoxylation: The trifluoroethoxy group can be introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and a suitable base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Hydroxylation: The hydroxyl group can be introduced through a Grignard reaction or a reduction process. For instance, the reaction of a Grignard reagent with a suitable carbonyl compound followed by hydrolysis can yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

    Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)

    Reduction: Formation of dehalogenated products

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoroethoxy and bromine substituents on biological activity. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The trifluoroethoxy group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    [2-Bromo-3-(trifluoromethyl)phenyl]methanol: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

    [2-Bromo-3-(methoxy)phenyl]methanol: Contains a methoxy group instead of a trifluoroethoxy group.

    [2-Bromo-3-(ethoxy)phenyl]methanol: Contains an ethoxy group instead of a trifluoroethoxy group.

Uniqueness

The presence of the trifluoroethoxy group in [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in applications where these properties are desirable.

Properties

IUPAC Name

[2-bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c10-8-6(4-14)2-1-3-7(8)15-5-9(11,12)13/h1-3,14H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILQBYNHKLHXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)(F)F)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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